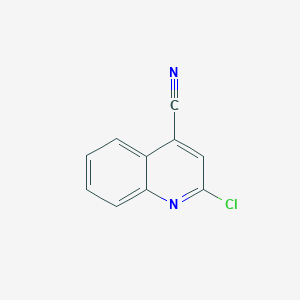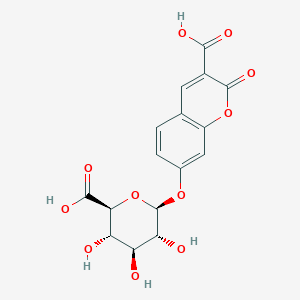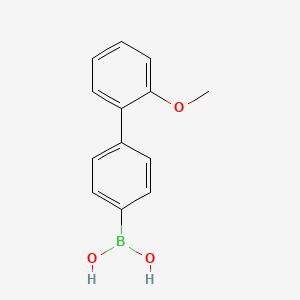
4-(2-甲氧基苯基)苯硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxyphenyl)phenylboronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group at the ortho position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds .
科学研究应用
4-(2-Methoxyphenyl)phenylboronic acid has a wide range of applications in scientific research:
作用机制
Target of Action
4-(2-Methoxyphenyl)phenylboronic acid, like other boronic acids, primarily targets carbon-carbon bond formation processes in organic synthesis . It is used as a reagent in Suzuki-Miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, where the boronic acid group is transferred from boron to palladium . This process is part of the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid with a halide catalyzed by a palladium (0) complex .
Biochemical Pathways
The primary biochemical pathway affected by 4-(2-Methoxyphenyl)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
Like other boronic acids, it is expected to have good stability and be readily prepared . Its bioavailability would be influenced by factors such as its solubility, absorption, distribution, metabolism, and excretion, but specific data for this compound is currently unavailable.
Result of Action
The primary result of the action of 4-(2-Methoxyphenyl)phenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of research and development in organic synthesis .
Action Environment
The action, efficacy, and stability of 4-(2-Methoxyphenyl)phenylboronic acid can be influenced by various environmental factors. These include the presence of a suitable catalyst (typically a palladium (0) complex), the pH of the reaction environment, and the temperature and solvent used for the reaction . Proper storage conditions, such as maintaining an inert atmosphere and appropriate temperature, are also crucial for preserving the stability and reactivity of the compound .
生化分析
Biochemical Properties
4-(2-Methoxyphenyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of sensors and inhibitors. The compound interacts with enzymes such as proteases and glycosidases, where it can act as an inhibitor by binding to the active site and preventing substrate access. Additionally, 4-(2-Methoxyphenyl)phenylboronic acid can form complexes with proteins and nucleic acids, influencing their stability and function .
Cellular Effects
In cellular systems, 4-(2-Methoxyphenyl)phenylboronic acid has been observed to affect various cellular processes. It can modulate cell signaling pathways by interacting with key signaling molecules, thereby influencing gene expression and cellular metabolism. For instance, the compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of proteins involved in signal transduction. This modulation can result in changes in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
The molecular mechanism of action of 4-(2-Methoxyphenyl)phenylboronic acid involves its ability to form reversible covalent bonds with biomolecules. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, the compound can bind to nucleic acids, affecting their structure and function. These interactions can lead to changes in gene expression and protein synthesis, ultimately influencing cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Methoxyphenyl)phenylboronic acid can vary over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation in the presence of strong acids or bases. Long-term exposure to the compound has been shown to affect cellular function, with potential impacts on cell viability and proliferation. These effects are often dose-dependent and can be influenced by the specific experimental conditions .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of 4-(2-Methoxyphenyl)phenylboronic acid are dose-dependent. At low doses, the compound can modulate biochemical pathways without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s interaction with critical enzymes and proteins involved in metabolic processes .
Metabolic Pathways
4-(2-Methoxyphenyl)phenylboronic acid is involved in various metabolic pathways, primarily through its interaction with enzymes that catalyze oxidation-reduction reactions. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that can be excreted via the renal system. These metabolic processes can influence the compound’s bioavailability and efficacy in biological systems .
Transport and Distribution
Within cells and tissues, 4-(2-Methoxyphenyl)phenylboronic acid is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. Its distribution within tissues can be influenced by factors such as pH and the presence of other biomolecules .
Subcellular Localization
The subcellular localization of 4-(2-Methoxyphenyl)phenylboronic acid is determined by its ability to interact with specific targeting signals and post-translational modifications. The compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria. This localization can affect its activity and function, as well as its interactions with other biomolecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyphenyl)phenylboronic acid typically involves the reaction of 2-methoxyphenylboronic acid with phenyl magnesium bromide, followed by hydrolysis. The reaction conditions often include the use of solvents like diethyl ether or tetrahydrofuran (THF) and are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
化学反应分析
Types of Reactions: 4-(2-Methoxyphenyl)phenylboronic acid undergoes various types of reactions, including:
Oxidation: This reaction can convert the boronic acid group to a hydroxyl group.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: It can participate in nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Palladium catalysts are often used in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Borane derivatives.
Substitution: Biphenyl compounds.
相似化合物的比较
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Methoxyphenylboronic acid
- 4-Fluorophenylboronic acid
- 4-Cyanophenylboronic acid
Uniqueness: 4-(2-Methoxyphenyl)phenylboronic acid is unique due to the presence of both a methoxy group and a boronic acid group on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. The methoxy group can influence the electronic properties of the compound, making it more reactive in certain conditions .
属性
IUPAC Name |
[4-(2-methoxyphenyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO3/c1-17-13-5-3-2-4-12(13)10-6-8-11(9-7-10)14(15)16/h2-9,15-16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMUOUYHVBGWDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=CC=C2OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
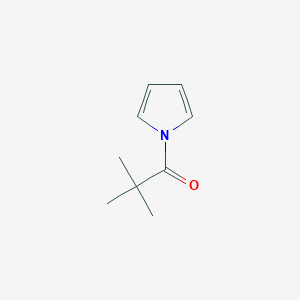
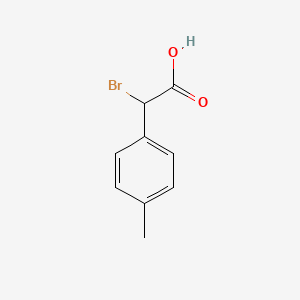
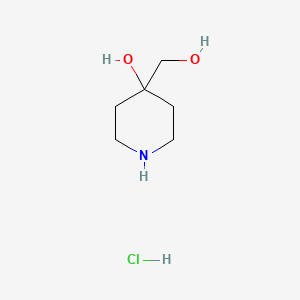
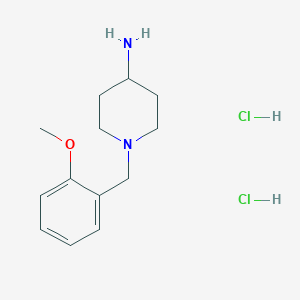
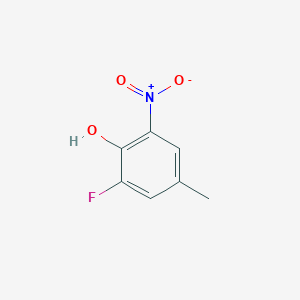
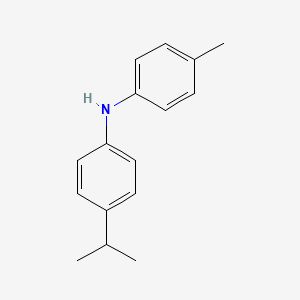

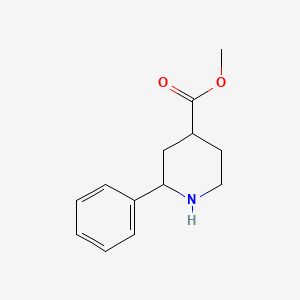
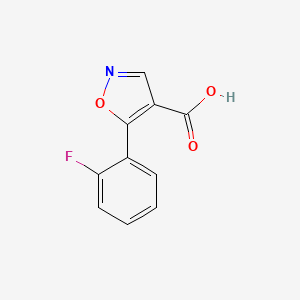
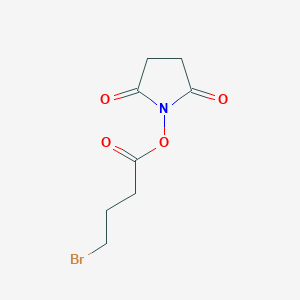
![(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol](/img/structure/B1359158.png)
